N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Description
N-(4-Methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted with a 4-methoxyphenyl group at the 2-amino position, a methyl group at the 5-position, and a 4-methylphenyl group at the 4-position (Fig. 1). Thiazoles are heterocyclic compounds of significant pharmacological interest due to their structural versatility and ability to interact with biological targets such as tubulin, kinases, and DNA repair enzymes . This compound is part of a broader class of N,4-diaryl-1,3-thiazole-2-amines designed for anticancer applications, particularly as tubulin polymerization inhibitors . Its structural features, including electron-donating methoxy and methyl groups, enhance lipophilicity and may influence binding affinity to tubulin’s colchicine site .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-4-6-14(7-5-12)17-13(2)22-18(20-17)19-15-8-10-16(21-3)11-9-15/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKFNEPAIIEGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357966 | |
| Record name | N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5806-37-1 | |
| Record name | N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyaniline with 4-methylbenzaldehyde in the presence of a thioamide source. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the thiazole ring or the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid and 4-methylbenzoic acid.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Thiazole Derivatives
Key Observations :
- Substituent Effects : The presence of multiple methoxy groups (e.g., compound 10s) correlates with enhanced tubulin inhibition compared to methyl-substituted derivatives, likely due to improved electronic interactions with the colchicine binding pocket .
- Core Heterocycle : Thiadiazole derivatives (e.g., ) exhibit divergent biological roles (e.g., fungicidal activity) compared to thiazoles, highlighting the impact of heterocycle choice .
- Bulkier Groups : The dihydroacenaphthylene substituent in compound 3d increases molecular weight and may reduce solubility but improves antiproliferative activity through enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
